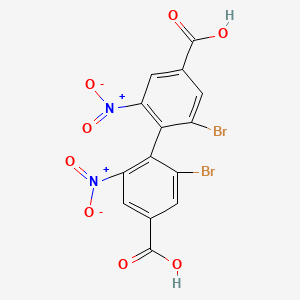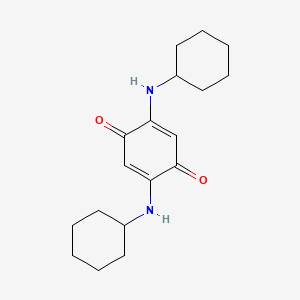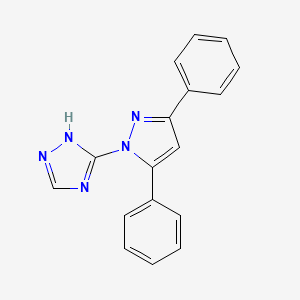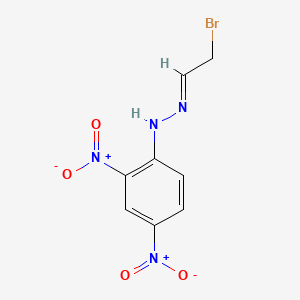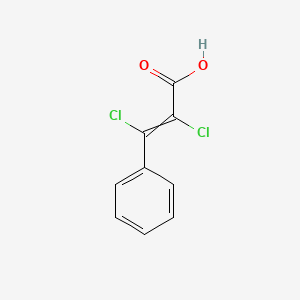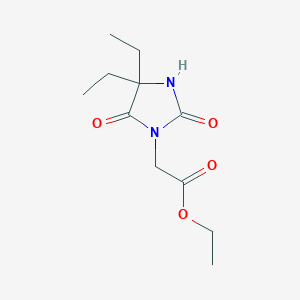![molecular formula C14H14O4 B14746421 Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane] CAS No. 169-41-5](/img/structure/B14746421.png)
Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings fused to a naphthalene core
Métodos De Preparación
The synthesis of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] typically involves the reaction of naphthalene derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the dispiro structure. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Aplicaciones Científicas De Investigación
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] can be compared to other similar compounds such as:
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’'-[1,3]dioxolane] These compounds share the dispiro structure but differ in the core ring system, leading to variations in their chemical properties and applications. The uniqueness of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] lies in its naphthalene core, which imparts distinct stability and reactivity characteristics .
Propiedades
Número CAS |
169-41-5 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
InChI |
InChI=1S/C14H14O4/c1-2-4-12-11(3-1)13(15-7-8-16-13)5-6-14(12)17-9-10-18-14/h1-6H,7-10H2 |
Clave InChI |
UDVOLSLYGFMGNT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC3(C4=CC=CC=C24)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
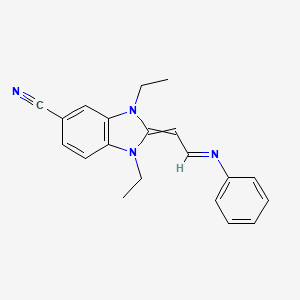
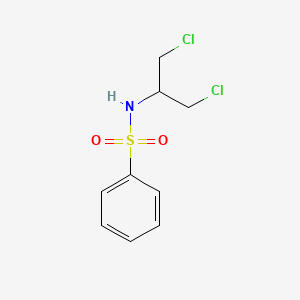
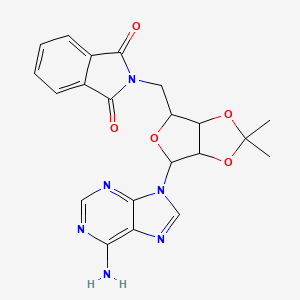
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)

